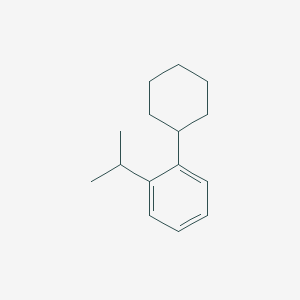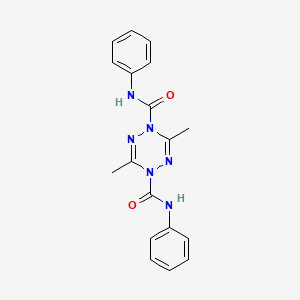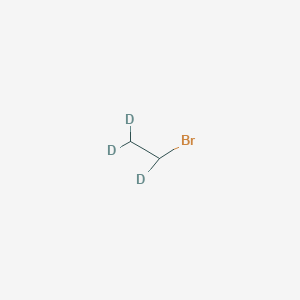
Bromoethane-1,2,2-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoethane-1,2,2-D3, also known as ethyl bromide-1,2,2-D3, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C2H2BrD3, and it is commonly used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethane-1,2,2-D3 can be synthesized through the reaction of ethane-1,2-D2 with deuterium bromide under ultraviolet light . This method ensures the incorporation of deuterium atoms into the ethane molecule, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterium bromide and ethane-1,2-D2 as starting materials is crucial for the production process .
Chemical Reactions Analysis
Types of Reactions
Bromoethane-1,2,2-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Elimination Reactions: In these reactions, the bromine atom is eliminated along with a hydrogen atom, resulting in the formation of an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aqueous potassium hydroxide (KOH) or sodium cyanide (NaCN) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols and nitriles, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as ethene.
Scientific Research Applications
Bromoethane-1,2,2-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Bromoethane-1,2,2-D3 primarily involves nucleophilic substitution reactions. The deuterium atoms in the compound do not significantly alter the reaction mechanism but can affect the reaction rate due to the isotope effect. The molecular targets and pathways involved in these reactions are similar to those of non-deuterated bromoethane .
Comparison with Similar Compounds
Similar Compounds
Bromoethane: The non-deuterated form of Bromoethane-1,2,2-D3, with the molecular formula C2H5Br.
Bromomethane: A related compound with the molecular formula CH3Br.
2-Bromopropane: Another similar compound with the molecular formula C3H7Br.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect can be used to study reaction mechanisms and pathways more accurately. Additionally, deuterated compounds often exhibit improved stability and reduced metabolic degradation, making them valuable in drug development .
Properties
Molecular Formula |
C2H5Br |
|---|---|
Molecular Weight |
111.98 g/mol |
IUPAC Name |
1-bromo-1,2,2-trideuterioethane |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D |
InChI Key |
RDHPKYGYEGBMSE-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])Br |
Canonical SMILES |
CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



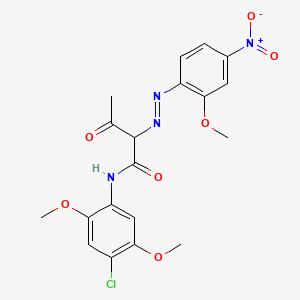
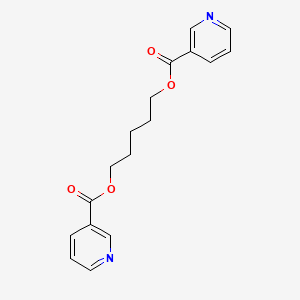

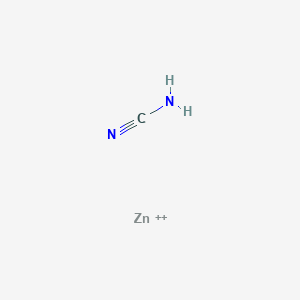

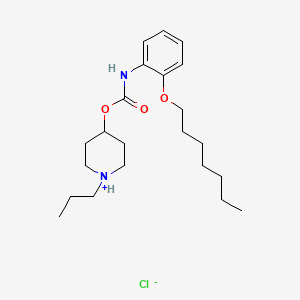
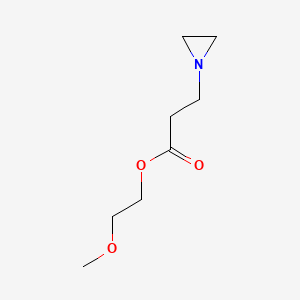


![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
